molecular formula C20H17NO4 B12878713 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- CAS No. 20226-11-3

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)-

Cat. No.: B12878713
CAS No.: 20226-11-3
M. Wt: 335.4 g/mol
InChI Key: BMDCQPXVYLJDJJ-UHFFFAOYSA-N
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Description

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core, along with a methylenedioxyphenethyl group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a suitable diol and a carbonyl compound.

    Attachment of the Methylenedioxyphenethyl Group: The methylenedioxyphenethyl group can be attached through a Friedel-Crafts alkylation reaction, using a methylenedioxybenzene derivative and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized isoquinoline derivatives, reduced isoquinoline derivatives, and substituted isoquinoline compounds with various functional groups.

Scientific Research Applications

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Noscapine: A phthalide isoquinoline alkaloid with anticancer properties.

    Oxolinic Acid: A quinoline derivative with antibacterial activity.

    Hydrastinine: An isoquinoline derivative with vasodilatory effects.

Uniqueness

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- is unique due to its combination of a dioxolo ring, isoquinoline core, and methylenedioxyphenethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20226-11-3

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methyl-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C20H17NO4/c1-12-6-14-8-19-20(25-11-24-19)9-15(14)16(21-12)4-2-13-3-5-17-18(7-13)23-10-22-17/h3,5-9H,2,4,10-11H2,1H3

InChI Key

BMDCQPXVYLJDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C(=N1)CCC4=CC5=C(C=C4)OCO5)OCO3

Origin of Product

United States

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